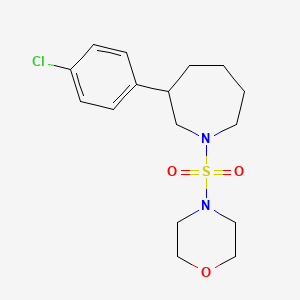

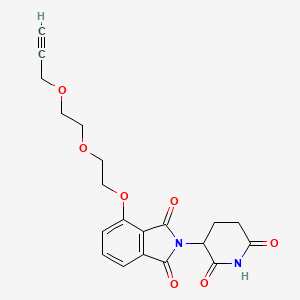

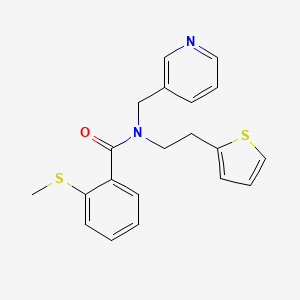

4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine, also known as AC-42, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called sulfonylmorpholines, which have been shown to have various pharmacological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

A study detailed the synthesis of stereodefined C-substituted morpholines, including derivatives similar to "4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine". This synthesis was achieved by reacting 1,2- or 1,3-amino alcohol/1,2- or 1,3-diamine with an α-phenylvinylsulfonium salt, demonstrating high levels of regio- and diastereoselectivity. The method does not require anhydrous solvent and is performed at ambient temperature, indicating a relatively accessible synthesis route for research and industrial applications (Matlock et al., 2015).

Antimicrobial Activity

Research on the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains of bacteria and fungi revealed that it exhibits significant activity. This compound's effect was notably pronounced when combined with amikacin against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration significantly, which suggests potential applications in combating antibiotic-resistant microbial infections (Oliveira et al., 2015).

Antifungal and Anticonvulsive Properties

Another study synthesized new derivatives including 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, displaying pronounced anticonvulsive and some peripheral n-cholinolytic activities. This highlights the compound's potential in neurological research and treatment development, although no antibacterial activity was observed in this case (Papoyan et al., 2011).

Molecular Docking and Structure Analysis

Docking studies and crystal structure analysis of derivatives showed no conjugation to the tetrazole groups, suggesting the structural versatility and potential for designing specific inhibitors targeting enzymes like cyclooxygenase-2. This structural insight is crucial for drug design and the development of new therapeutic agents (Al-Hourani et al., 2015).

Mechanism of Action

Target of action

Similar compounds have been found to exhibit antimicrobial activity .

Mode of action

It’s worth noting that similar compounds have shown good chemscore, indicating potential biological activity .

Result of action

Similar compounds have exhibited good antibacterial and antifungal activity .

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)azepan-1-yl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3S/c17-16-6-4-14(5-7-16)15-3-1-2-8-19(13-15)23(20,21)18-9-11-22-12-10-18/h4-7,15H,1-3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJRNBJBFXKIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)

![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)

![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)